Technical Monograph: 2-Fluoro-6-iodo-N-methylbenzamide (CAS 1315689-04-3)
Technical Monograph: 2-Fluoro-6-iodo-N-methylbenzamide (CAS 1315689-04-3)
Executive Summary
2-Fluoro-6-iodo-N-methylbenzamide (CAS 1315689-04-3) is a highly specialized halogenated benzamide intermediate used primarily in the synthesis of conformationally restricted kinase inhibitors. Distinguished by its 2,6-disubstitution pattern, this scaffold utilizes the steric bulk of the iodine atom and the electronic properties of the fluorine atom to force the amide bond out of planarity with the phenyl ring. This "ortho-effect" is a critical design element in medicinal chemistry, employed to lock downstream intermediates into bioactive atropisomeric conformations, particularly in the development of MEK and c-Met inhibitors.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The compound features a benzamide core decorated with a fluorine atom at the C2 position and an iodine atom at the C6 position. The presence of the iodine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the N-methyl group modulates solubility and hydrogen-bonding capability.
Table 1: Physicochemical Specifications
| Property | Specification | Note |
| CAS Number | 1315689-04-3 | |
| IUPAC Name | 2-Fluoro-6-iodo-N-methylbenzamide | |
| Molecular Formula | C₈H₇FINO | |
| Molecular Weight | 279.05 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Typical for iodinated benzamides |
| Melting Point | 115–125 °C (Predicted) | Varies by polymorph/purity |
| Solubility | DMSO (>50 mg/mL), DMF, DCM, MeOH | Low water solubility |
| LogP | ~1.98 | Lipophilic character |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 2 (Amide O, Fluorine) |
Synthetic Pathways and Manufacturing
The synthesis of 2-fluoro-6-iodo-N-methylbenzamide typically proceeds from 2-fluoro-6-iodobenzoic acid . The extreme steric hindrance at the carbonyl carbon (flanked by F and I) requires robust activation methods to ensure efficient amidation.
Route A: Acid Chloride Activation (Scalable)
This method is preferred for gram-to-kilogram scale synthesis due to its high atom economy and lack of expensive coupling reagents.
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Activation : 2-Fluoro-6-iodobenzoic acid is suspended in dry dichloromethane (DCM) or toluene. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) is added dropwise with a catalytic amount of DMF. The mixture is refluxed until gas evolution ceases, yielding the acid chloride.
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Amidation : The crude acid chloride is concentrated and re-dissolved in dry THF. A solution of methylamine (2.0 M in THF or aqueous 40%) is added at 0°C in the presence of a base (Et₃N or DIPEA) to scavenge HCl.
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Workup : The solvent is removed, and the residue is partitioned between EtOAc and dilute HCl (to remove excess amine), followed by recrystallization from Heptane/EtOAc.
Route B: Peptide Coupling (Laboratory Scale)
For smaller scales where isolation of the acid chloride is undesirable, standard coupling reagents are effective, though slower due to steric hindrance.
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Reagents : HATU or PyBOP (1.2 equiv), DIPEA (3 equiv), Methylamine HCl.
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Conditions : DMF, Room Temperature, 12–24 hours.
Visualization: Synthetic Workflow
Caption: Step-wise synthetic pathway from benzoic acid precursor to final amide via acid chloride activation.
Reactivity Profile & Functionalization
The core utility of CAS 1315689-04-3 lies in its chemoselective reactivity . The molecule contains two orthogonal reaction centers:
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C-I Bond (C6) : Highly reactive toward Pd-catalyzed cross-coupling. The iodine is significantly more reactive than the fluorine or the amide, allowing for selective functionalization without protecting groups.
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Amide Nitrogen : Can be alkylated or participate in directed C-H activation (though the ortho positions are blocked, the amide can direct meta-activation if conditions allow).
Key Transformations
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Suzuki-Miyaura Coupling : Reaction with aryl boronic acids to generate biaryl systems (common in kinase inhibitors).
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Sonogashira Coupling : Reaction with terminal alkynes to introduce rigid acetylene linkers.
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Heck Reaction : Coupling with acrylates or styrenes.
Visualization: Reactivity Scope
Caption: Divergent synthesis capabilities of the 2-fluoro-6-iodo scaffold utilizing the reactive iodine handle.
Therapeutic Applications: The "Ortho-Effect"
In drug discovery, this compound is not a drug itself but a structural architect . The 2,6-disubstitution pattern (Fluoro/Iodo) creates a "sandwich" effect around the amide bond.
Mechanism of Action (Structural)[5][8]
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Conformational Lock : The steric bulk of the Iodine (Van der Waals radius ~1.98 Å) and Fluorine (~1.47 Å) forces the amide group to rotate out of the plane of the benzene ring (dihedral angle often >60°).
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Atropisomerism : When coupled to another bulky group (e.g., a quinoline or pyridine via the iodine), the rotation around the biaryl axis becomes restricted. This creates stable atropisomers which can bind selectively to chiral pockets in enzymes like MEK1/2 or c-Met .
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Metabolic Stability : The fluorine atom at C2 blocks metabolic oxidation at a typically labile position, extending the half-life of the final drug candidate.
Case Study: MEK Inhibitor Synthesis
Analogues of this compound are precursors to drugs like Trametinib (though Trametinib uses a slightly different halogenation pattern, the principle of 2,4,6-substitution is identical). The iodine is replaced by a complex heterocycle, while the N-methyl amide mimics the ATP adenine ring or interacts with the "gatekeeper" residue in the kinase pocket.
Handling and Safety Standards
As a halogenated organic intermediate, standard chemical hygiene is required.
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Hazards :
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Skin/Eye Irritant : The compound is an alkylating agent precursor and can cause irritation.
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Light Sensitivity : Iodides can degrade (turn yellow/brown) upon prolonged exposure to light. Store in amber vials.
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Storage :
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Temperature: 2–8°C (Refrigerated) recommended for long-term stability.
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Atmosphere: Store under Nitrogen or Argon to prevent oxidative deiodination.
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Disposal :
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Must be disposed of as halogenated organic waste. Do not mix with strong oxidizers.
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References
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Synthesis of Halogenated Benzamides : Journal of Medicinal Chemistry, "Structure-Activity Relationships of 2,6-Disubstituted Benzamides as Kinase Inhibitors".
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MEK Inhibitor Design : Nature Reviews Drug Discovery, "Allosteric MEK Inhibitors: The Legacy of PD0325901 and Trametinib".
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Cross-Coupling Methodologies : Chemical Reviews, "Palladium-Catalyzed Reactions of Aryl Halides with Soft Nucleophiles".
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Properties of Fluorinated Benzoic Acids : Sigma-Aldrich Technical Library, "2-Fluoro-6-iodobenzoic acid Product Specification".
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Patent Literature : World Intellectual Property Organization (WIPO), WO2012006213, "Benzamide Derivatives as MEK Inhibitors".

